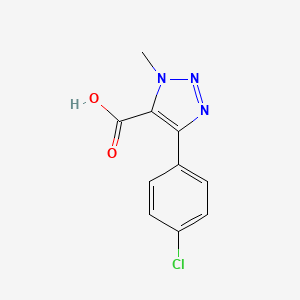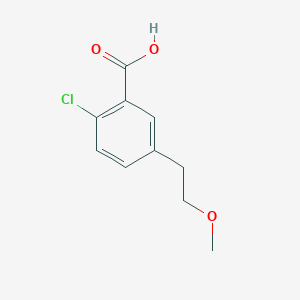
2-Chloro-5-(2-methoxyethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-methoxyethyl)benzoic acid: is an organic compound with the molecular formula C10H11ClO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 2-position and a 2-methoxyethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-methoxyethyl)benzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chlorobenzoic acid with 2-methoxyethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2-methoxyethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include 2-amino-5-(2-methoxyethyl)benzoic acid or 2-thio-5-(2-methoxyethyl)benzoic acid.
Oxidation Reactions: Products include 2-chloro-5-(2-methoxyethyl)benzaldehyde or this compound.
Reduction Reactions: Products include 2-chloro-5-(2-methoxyethyl)benzyl alcohol or 2-chloro-5-(2-methoxyethyl)benzaldehyde.
Scientific Research Applications
Chemistry: 2-Chloro-5-(2-methoxyethyl)benzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorine and methoxyethyl substitutions on the biological activity of benzoic acid derivatives. It is also used in the development of new bioactive molecules.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methoxyethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The chlorine and methoxyethyl groups can influence the compound’s binding affinity and selectivity for these targets, leading to various biological effects.
Comparison with Similar Compounds
2-Chloro-5-methoxybenzoic acid: Similar structure but lacks the 2-methoxyethyl group.
2-Chloro-5-(methylthio)benzoic acid: Similar structure but has a methylthio group instead of a methoxyethyl group.
2-Chloro-5-iodobenzoic acid: Similar structure but has an iodine atom instead of a methoxyethyl group.
Uniqueness: 2-Chloro-5-(2-methoxyethyl)benzoic acid is unique due to the presence of both chlorine and methoxyethyl groups, which can impart distinct chemical and biological properties. The combination of these substituents can enhance the compound’s reactivity and selectivity in various applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-chloro-5-(2-methoxyethyl)benzoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-14-5-4-7-2-3-9(11)8(6-7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
PGOILHXIOWOQQG-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=C(C=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



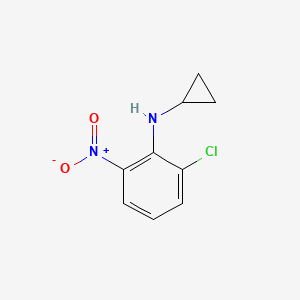
![Ethyl 3-[4-[(3,4-dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoate](/img/structure/B13867978.png)
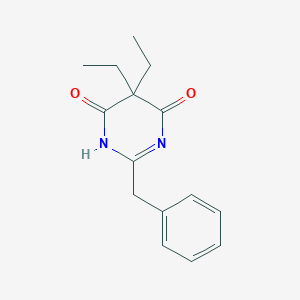
![Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate](/img/structure/B13867985.png)

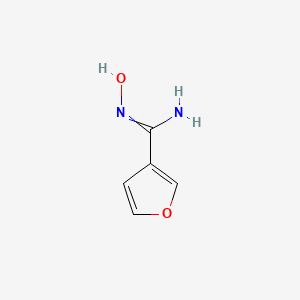
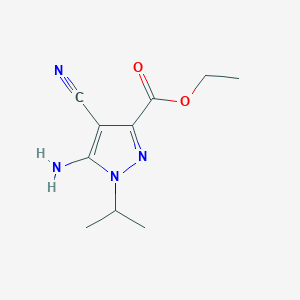
![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
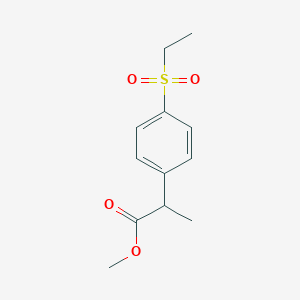
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
